Hepps

Description

Structure

3D Structure

Properties

IUPAC Name |

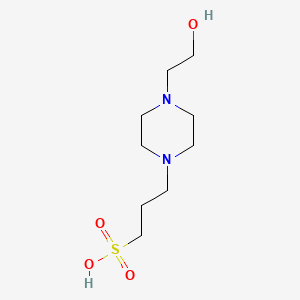

3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O4S/c12-8-7-11-5-3-10(4-6-11)2-1-9-16(13,14)15/h12H,1-9H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXMKDGYPWMGEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCS(=O)(=O)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066003 | |

| Record name | HEPPS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | 4-(2-Hydroxyethyl)-1-piperazinepropane sulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16052-06-5 | |

| Record name | EPPS | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16052-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hepps | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016052065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperazinepropanesulfonic acid, 4-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | HEPPS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-hydroxyethyl)-1-piperazinepropanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPPS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JN5PQW99C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to HEPPS Buffer in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

HEPPS (4-(2-Hydroxyethyl)-1-piperazinepanesulfonic acid), also known as EPPS, is a zwitterionic biological buffer that has become an invaluable tool in a wide range of scientific research applications. As one of "Good's buffers," this compound is favored for its ability to maintain a stable pH in the physiological range, its minimal interaction with biological molecules, and its compatibility with many enzymatic and cellular assays. This technical guide provides a comprehensive overview of this compound buffer, its properties, and its diverse applications in research, with a particular focus on its burgeoning role in neurodegenerative disease research.

Core Properties of this compound Buffer

This compound is a sulfonic acid-based buffer with a piperazine ring, which imparts its zwitterionic character. Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C9H20N2O4S | [1] |

| Molar Mass | 252.33 g/mol | [1] |

| pKa at 25°C | 8.0 | [1][2] |

| Useful pH Range | 7.3 - 8.7 | [1][3] |

| Appearance | White crystalline powder | [4] |

| Solubility in Water | High | [5] |

Applications of this compound Buffer in Research

This compound buffer's versatility makes it suitable for a variety of research applications, from fundamental biochemistry to preclinical drug development.

Cell Culture

This compound is frequently used as a buffering agent in cell culture media to maintain a stable physiological pH, typically between 7.2 and 7.6.[6][7] It is particularly advantageous for experiments conducted outside of a CO2 incubator, as its buffering capacity is not dependent on carbon dioxide levels.[7]

Typical Working Concentrations: 10 mM to 25 mM[6][7]

| Cell Line | This compound Concentration (mM) | Observation | Reference(s) |

| General Mammalian Cells | 10 - 25 | Effective pH control, supports cell viability. | [7][8] |

| Raji B cells | 25 | No adverse effects on cell growth compared to 10 mM. | [9] |

| Various Cell Lines | > 40 | Potential for cytotoxicity, reduced proliferation. | [6] |

Protein Purification and Analysis

The inert nature of this compound makes it an excellent choice for protein purification and analysis. It exhibits low binding to metal ions, which is crucial for the study of metalloproteins and enzymes that require divalent cations for their activity.[10][11] It is often included in lysis, wash, and elution buffers for various chromatography techniques.

| Application | Typical this compound Concentration (mM) | pH | Other Components | Reference(s) |

| Lysis Buffer (general) | 20 | 7.4 | 110 mM Potassium Phosphate, 2 mM MgCl2, 0.1% Tween-20, 150 mM NaCl | [12] |

| Equilibration Buffer | 25 | 7.5 | 100 mM NaCl | [13] |

| Wash Buffer | 25 | 7.5 | 1 M NaCl, 10 mM Imidazole, 10% Glycerol | [13] |

| Protein Crystallization | 20 | 7.5 | 2 mM MgCl2, 2 mM β-mercaptoethanol | [14] |

Neuroscience and Alzheimer's Disease Research

A significant and exciting application of this compound is in the field of Alzheimer's disease research. Studies have demonstrated that this compound can disaggregate amyloid-beta (Aβ) plaques, which are a hallmark of the disease.[2][3] It is believed to bind to Aβ aggregates and convert them into non-toxic monomers.[3] This property has made this compound a valuable tool for in vitro studies of Aβ aggregation and a potential therapeutic agent.

| Application | This compound Concentration | Key Findings | Reference(s) |

| Aβ Disaggregation (in vitro) | 0 - 25 µM | Reduces Aβ oligomers and plaques, rescues cell damage. | [3] |

| Aβ Disaggregation Kinetics | Specific concentration | The decline in Aβ aggregates starts at 10 min of incubation. |

Experimental Protocols

Preparation of 1 M this compound Stock Solution (pH 8.0)

Materials:

-

This compound (free acid) powder (Molar Mass: 252.33 g/mol )

-

Deionized water

-

10 M NaOH or HCl for pH adjustment

-

Sterile filter unit (0.22 µm)

Protocol:

-

Weigh out 252.33 g of this compound powder and add it to a beaker containing approximately 800 mL of deionized water.

-

Stir the solution until the this compound powder is completely dissolved.

-

Slowly add 10 M NaOH to adjust the pH to 8.0. Use a calibrated pH meter to monitor the pH. If the pH overshoots, use 1 M HCl to bring it back down.

-

Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder and add deionized water to a final volume of 1 L.

-

Sterilize the solution by passing it through a 0.22 µm filter.

-

Store the 1 M this compound stock solution at 4°C.

Supplementing Cell Culture Medium with this compound

Materials:

-

Basal cell culture medium (e.g., DMEM, RPMI-1640)

-

1 M sterile this compound stock solution (pH 7.2-7.4)

-

Sterile serological pipettes

Protocol:

-

To achieve a final concentration of 25 mM this compound in 500 mL of cell culture medium, add 12.5 mL of the 1 M sterile this compound stock solution to 487.5 mL of the basal medium.

-

Gently mix the solution by swirling the bottle.

-

The this compound-buffered medium is now ready to be supplemented with serum and other additives as required for your specific cell line.

In Vitro Amyloid-Beta Aggregation Assay using Thioflavin T

Materials:

-

Aβ peptide (e.g., Aβ42)

-

This compound buffer (e.g., 50 mM, pH 7.4)

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)

Protocol:

-

Prepare a solution of Aβ peptide in this compound buffer to the desired final concentration (e.g., 10 µM).

-

Add the Aβ solution to the wells of the 96-well plate.

-

To test the effect of this compound, prepare parallel samples with varying concentrations of this compound.

-

Add ThT to each well to a final concentration of 10 µM.

-

Incubate the plate at 37°C, with intermittent shaking.

-

Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for several hours or days to monitor the kinetics of Aβ aggregation. Aβ aggregation is indicated by an increase in ThT fluorescence.

Visualizations

Caption: Amyloid-beta formation and the proposed mechanism of this compound-mediated disaggregation.

Caption: A general workflow for protein purification utilizing this compound buffer.

Conclusion

This compound buffer is a robust and versatile tool for researchers across numerous disciplines. Its favorable chemical properties, particularly its stable buffering capacity in the physiological pH range and its low reactivity, make it a reliable component of experimental systems. The discovery of its ability to disaggregate amyloid-beta plaques has opened up new avenues for research into neurodegenerative diseases and highlights the potential for this seemingly simple buffer to play a significant role in the development of novel therapeutics. As research continues to evolve, the applications of this compound are likely to expand, solidifying its place as a staple in the modern research laboratory.

References

- 1. What should be noted when using HEPES buffer in cell culture experiments - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 2. Thioflavin T spectroscopic assay [assay-protocol.com]

- 3. Choice of lysis buffer – Protein Expression and Purification Core Facility [embl.org]

- 4. HEPES - Wikipedia [en.wikipedia.org]

- 5. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - US [thermofisher.com]

- 6. nbinno.com [nbinno.com]

- 7. The Role of HEPES Buffer in Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]

- 8. The effect of Hepes buffer on cells - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. HEPES, TRIS buffer and pH control - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 12. Protein crystallization: Eluding the bottleneck of X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Buffer Recipes for Protein Purification [protocols.io]

- 14. Protein crystallography, X-ray data collection, and refinement [bio-protocol.org]

HEPPS Buffer: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Properties, Preparation, and Applications of a Key Biological Buffer

Introduction

In the realms of biological research, diagnostics, and pharmaceutical development, the precise control of pH is paramount. The choice of buffering agent can significantly impact the stability, activity, and physiological relevance of experimental systems. HEPPS (4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid), also known as EPPS, is a zwitterionic biological buffer that has gained prominence for its efficacy in maintaining pH in the slightly alkaline range. This technical guide provides a comprehensive overview of this compound buffer, including its physicochemical properties, detailed preparation protocols, and its applications in various research and development workflows.

Core Properties of this compound Buffer

This compound is one of the 'Good's' buffers, a series of synthetic buffering agents developed to meet the stringent requirements of biological and biochemical research. Its key properties are summarized in the table below.

| Property | Value | Reference |

| pKa at 25°C | 7.8 – 8.2 | [1] |

| Useful pH Range | 7.3 – 8.7 | [2] |

| Molecular Formula | C₉H₂₀N₂O₄S | [1] |

| Molecular Weight | 252.33 g/mol | |

| Appearance | White crystalline powder |

Applications in Research and Drug Development

This compound buffer is utilized in a variety of applications where stable pH in the physiological range is critical. Its zwitterionic nature, coupled with its pKa value, makes it an excellent choice for:

-

Cell Culture: While not as common as HEPES, this compound can be used as a buffering agent in cell culture media, particularly in applications that are sensitive to the presence of phosphate or bicarbonate.

-

Enzyme Assays: Many enzymatic reactions have optimal activity in the pH range provided by this compound. Its low metal-binding capacity is also advantageous in studies of metalloenzymes.

-

Protein Crystallography: Maintaining a stable pH is crucial for the successful crystallization of proteins, and this compound can be a valuable component of crystallization screens.

-

Alzheimer's Disease Research: Notably, this compound has been investigated for its potential therapeutic role in Alzheimer's disease. Studies have suggested that it can disaggregate amyloid-β plaques, a hallmark of the disease[2]. This has led to its use in in vitro and in vivo studies aimed at understanding and combating Alzheimer's pathology.

Experimental Protocol: Preparation of 0.1 M this compound Buffer Solution

This protocol outlines the preparation of a 0.1 M this compound buffer solution. The final pH can be adjusted to the desired value within the buffer's effective range.

Materials:

-

This compound (4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid) powder (MW: 252.33 g/mol )

-

Deionized water

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), 1 M solution

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask (1000 mL)

-

Beaker

Procedure:

-

Weighing the this compound Powder: To prepare a 0.1 M solution, weigh out 25.23 g of this compound powder.

-

Dissolving the Powder: Add the weighed this compound powder to a beaker containing approximately 800 mL of deionized water. Place the beaker on a magnetic stirrer and add a stir bar. Stir until the powder is completely dissolved.

-

pH Adjustment: While continuously stirring, slowly add the 1 M NaOH or KOH solution dropwise to the this compound solution. Monitor the pH using a calibrated pH meter. Continue adding the base until the desired pH within the range of 7.3 to 8.7 is reached.

-

Final Volume Adjustment: Once the desired pH is achieved, transfer the solution to a 1000 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the buffer is transferred. Carefully add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

-

Sterilization (Optional): If the buffer is to be used in sterile applications such as cell culture, it can be sterilized by filtration through a 0.22 µm filter.

-

Storage: Store the prepared buffer solution at 4°C. For long-term storage, aliquoting and freezing at -20°C is recommended.

Experimental Workflow: Quantitative Cross-Linking Mass Spectrometry for Studying Protein Interactions

The following diagram illustrates a representative experimental workflow where a buffer such as this compound would be critical for maintaining pH during the analysis of protein-protein interactions, for instance, in the context of Alzheimer's disease research.

References

An In-Depth Technical Guide to the Chemical Properties and Applications of HEPPS Zwitterionic Buffer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HEPPS (4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid), also known as EPPS, is a zwitterionic biological buffer belonging to the "Good's" buffers group. Its chemical structure, featuring a piperazine ring, a hydroxyethyl group, and a propanesulfonic acid group, imparts favorable characteristics for a range of biochemical and biological research applications. With a pKa of approximately 8.0, this compound is particularly effective in maintaining a stable pH environment within the physiological range of 7.3 to 8.7. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental methodologies for its key applications, and visual representations of relevant biological pathways and experimental workflows. The information presented herein is intended to support researchers, scientists, and drug development professionals in the effective utilization of this compound buffer in their work. A notable application of this compound that has garnered significant interest is its potential therapeutic role in Alzheimer's disease, where it has been shown to disaggregate amyloid-beta plaques.

Core Chemical Properties of this compound

The utility of this compound as a biological buffer stems from its distinct chemical properties, which are summarized in the table below. These properties make it a reliable choice for maintaining pH stability in a variety of experimental contexts.

| Property | Value | References |

| Synonyms | EPPS, 4-(2-Hydroxyethyl)-1-piperazinepropanesulfonic acid | [1][2] |

| Molecular Formula | C₉H₂₀N₂O₄S | [1] |

| Molecular Weight | 252.33 g/mol | [1][2][3] |

| pKa at 25°C | 8.0 | [1][2][4] |

| Useful pH Range | 7.3 – 8.7 | [2][3] |

| Appearance | White crystalline powder | [1] |

| Metal Ion Interaction | Weakly complexes with Cu(II) and Pb(II); does not form complexes with Zn(II) and Cd(II). Considered to have negligible metal ion binding in many applications. |

The Zwitterionic Nature of this compound

This compound is a zwitterionic compound, meaning it possesses both a positive and a negative charge on different parts of the molecule, resulting in a net neutral charge at its isoelectric point. The piperazine nitrogen can be protonated (positive charge), while the sulfonic acid group is deprotonated (negative charge). This characteristic is crucial for its function as a buffer, allowing it to neutralize both acids and bases.

Caption: pH-dependent forms of this compound buffer.

Key Applications and Experimental Protocols

This compound is utilized in a variety of research areas due to its buffering capacity in the physiological pH range and its compatibility with many biological systems.

Preparation of a Standard this compound Buffer Solution

A fundamental requirement for many experiments is the preparation of a stable buffer solution.

Protocol:

-

Determine Required Concentration and Volume: Calculate the mass of this compound powder needed based on the desired molarity and final volume of the buffer. For example, to prepare 1 liter of a 1 M this compound solution, 252.33 g of this compound powder would be required.

-

Dissolution: Dissolve the weighed this compound powder in approximately 80% of the final volume of deionized water. Stir gently with a magnetic stirrer until the powder is completely dissolved.

-

pH Adjustment: While monitoring with a calibrated pH meter, adjust the pH of the solution to the desired value using a strong base (e.g., NaOH) or a strong acid (e.g., HCl). Add the acid or base dropwise to avoid overshooting the target pH.

-

Final Volume Adjustment: Once the desired pH is reached, transfer the solution to a volumetric flask and add deionized water to reach the final volume.

-

Sterilization (Optional): For applications in cell culture or other sterile experiments, the buffer solution should be sterilized by filtration through a 0.22 µm filter.

Application in Alzheimer's Disease Research: Amyloid-Beta Plaque Disaggregation

A significant area of research involving this compound is its ability to disaggregate amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease.

Experimental Workflow for Aβ Disaggregation Assay:

Caption: High-level workflow for Aβ disaggregation studies.

Detailed Methodologies:

-

Thioflavin T (ThT) Assay: This fluorescent assay is commonly used to quantify the formation and disaggregation of amyloid fibrils.

-

Reagent Preparation: Prepare a stock solution of Thioflavin T in a suitable buffer (e.g., this compound-buffered saline). Pre-formed Aβ fibrils are incubated with various concentrations of this compound.

-

Incubation: At specific time points, aliquots of the Aβ-HEPPS mixture are taken.

-

Fluorescence Measurement: The aliquots are mixed with the ThT solution, and the fluorescence intensity is measured using a fluorometer with excitation and emission wavelengths typically around 440 nm and 485 nm, respectively. A decrease in fluorescence intensity compared to the control (Aβ fibrils without this compound) indicates disaggregation.

-

-

Transmission Electron Microscopy (TEM): TEM provides direct visualization of the morphology of Aβ aggregates.

-

Sample Preparation: Aβ fibrils are incubated with and without this compound buffer.

-

Grid Preparation: A small volume of the sample is applied to a carbon-coated copper grid.

-

Negative Staining: The grid is stained with a heavy metal salt solution (e.g., uranyl acetate) to enhance contrast.

-

Imaging: The grid is then imaged using a transmission electron microscope. A reduction in the number and size of fibrillar structures in the this compound-treated samples compared to the control provides evidence of disaggregation.

-

Potential Signaling Pathways Affected by Aβ Disaggregation by this compound

The accumulation of Aβ oligomers is known to trigger several detrimental signaling cascades in neurons, leading to synaptic dysfunction and apoptosis. By promoting the disaggregation of these toxic oligomers, this compound is hypothesized to mitigate these downstream effects.

Caption: Hypothesized impact of this compound on Aβ-induced signaling.

Conclusion

This compound is a versatile and effective zwitterionic buffer with a valuable pH buffering range for biological and biochemical research. Its minimal interaction with metal ions and compatibility with various experimental systems make it a reliable choice for a wide array of applications. The emerging research on its ability to disaggregate amyloid-beta plaques highlights its potential not only as a laboratory reagent but also as a lead compound in the development of therapeutics for neurodegenerative diseases. This guide provides a foundational understanding of the chemical properties of this compound and a framework for its application in key research areas, empowering scientists to leverage its unique characteristics for their experimental needs. Further research into detailed experimental protocols and the specific molecular mechanisms of its action will undoubtedly expand its utility in the scientific community.

References

- 1. Protocol of Immobilized Metal Affinity Chromatography - Creative BioMart [creativebiomart.net]

- 2. analab.com.tw [analab.com.tw]

- 3. Aβ Oligomer Toxicity-Reducing Therapy for the Prevention of Alzheimer’s Disease: Importance of the Nrf2 and PPARγ Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to HEPPS (EPPS) Buffer for Biological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

HEPPS (also known as EPPS), or 4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid, is a zwitterionic biological buffer belonging to the "Good's buffers" series.[1] Like its structural analog HEPES, this compound is valued for its compatibility with many biological systems. Its ability to maintain a stable pH in the slightly alkaline range makes it a valuable tool in a variety of research applications, from cell culture and proteomics to specialized investigations into neurodegenerative diseases.[2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols, and a comparative analysis with other common biological buffers.

Core Physicochemical Properties

A thorough understanding of a buffer's physicochemical properties is essential for its effective application. This compound is characterized by a pKa of 8.0 at 25°C, making it an effective buffering agent in the pH range of 7.3 to 8.7.[3] Its zwitterionic nature at physiological pH minimizes interactions with metal ions and biological macromolecules.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound buffer, including its temperature-dependent pKa and a comparison with other commonly used biological buffers.

| Property | Value |

| Chemical Name | 4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid |

| Synonyms | EPPS, this compound |

| Molecular Formula | C₉H₂₀N₂O₄S |

| Molecular Weight | 252.33 g/mol |

| pKa (25°C) | 8.0 |

| Effective pH Range | 7.3 – 8.7 |

| d(pKa)/dT (°C⁻¹) | -0.015 |

Table 1: Physicochemical Properties of this compound Buffer

Temperature Dependence of pKa

The pH of a buffer solution is sensitive to temperature changes. The temperature coefficient, d(pKa)/dT, quantifies this relationship. For this compound, the d(pKa)/dT is -0.015, indicating that for every one-degree Celsius increase in temperature, the pKa will decrease by 0.015 units. This property is critical for experiments conducted at temperatures other than 25°C, such as cell culture at 37°C or enzyme kinetics studies.

The pKa at a given temperature (T, in Celsius) can be estimated using the following formula:

pKaT = pKa25°C + (T - 25) * d(pKa)/dT

| Temperature (°C) | Calculated pKa of this compound |

| 4 | 8.315 |

| 20 | 8.075 |

| 25 | 8.000 |

| 37 | 7.820 |

Table 2: Calculated pKa of this compound Buffer at Different Temperatures

Comparison with Other Common Biological Buffers

The choice of buffer can significantly impact experimental outcomes. The following table provides a comparison of this compound with other widely used buffers.

| Buffer | pKa (25°C) | Effective pH Range | d(pKa)/dT (°C⁻¹) | Notes |

| This compound | 8.0 | 7.3 – 8.7 | -0.015 | Good for slightly alkaline conditions; low metal ion binding; used in amyloid-beta disaggregation assays. |

| HEPES | 7.5 | 6.8 – 8.2 | -0.014 | Widely used in cell culture; low metal ion binding; can produce reactive oxygen species when exposed to light. |

| Tris | 8.1 | 7.1 – 9.1 | -0.028 | Temperature sensitive; primary amine can interfere with some reactions; can form complexes with some metals. |

| PBS | 7.4 | 7.0 – 7.6 | -0.0028 | Physiologically relevant ionic strength; can precipitate with divalent cations like Ca²⁺ and Mg²⁺. |

Table 3: Comparison of this compound with Other Common Biological Buffers

Key Applications and Experimental Protocols

This compound is a versatile buffer suitable for a range of applications in biological research. Its utility spans from general laboratory procedures to highly specialized experimental systems.

Amyloid-Beta Disaggregation in Alzheimer's Disease Research

A notable application of this compound is in the study of Alzheimer's disease, where it has been shown to disaggregate amyloid-beta (Aβ) oligomers and plaques.[5] This makes this compound a valuable tool for researchers investigating potential therapeutic agents for neurodegenerative diseases.

This protocol is adapted from studies investigating the disaggregation of pre-formed amyloid-beta aggregates by this compound.[5]

Materials:

-

Amyloid-beta (1-42) peptide

-

Ammonium hydroxide (1% v/v)

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound (EPPS) buffer, 20 mM, pH 7.4

-

Thioflavin T (ThT)

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence capabilities (Excitation: ~450 nm, Emission: ~485 nm)

Methodology:

-

Preparation of Aβ Monomers:

-

Formation of Aβ Aggregates:

-

Disaggregation Assay:

-

In a 96-well plate, add the pre-formed Aβ aggregates to wells containing either 20 mM this compound buffer (pH 7.4) or a control buffer (e.g., PBS).

-

Incubate the plate at 37°C.

-

At various time points (e.g., 0, 10, 20, 30, 60 minutes), add Thioflavin T to a final concentration of 20 µM to a subset of wells for each condition.

-

Measure the fluorescence intensity using a plate reader. A decrease in ThT fluorescence indicates the disaggregation of amyloid fibrils.

-

Caption: Workflow for in vitro amyloid-beta disaggregation assay using this compound buffer.

Protein Electrophoresis (SDS-PAGE)

While Tris-HCl is the most common buffering agent in SDS-PAGE, other buffers like this compound can be used, particularly when the standard pH range of Tris-glycine systems is not optimal for protein stability.[3][6]

This is an example protocol for adapting a standard Laemmli system with this compound. Researchers should optimize the pH and concentration for their specific application.

Materials:

-

This compound

-

Glycine

-

Sodium Dodecyl Sulfate (SDS)

-

Deionized water

Methodology for 1L of 1X Running Buffer:

-

Dissolve 6.31 g of this compound (final concentration ~25 mM) and 14.4 g of glycine (final concentration ~192 mM) in 800 mL of deionized water.

-

Adjust the pH to ~8.3 with NaOH.

-

Add 10 mL of 10% (w/v) SDS solution (final concentration 0.1%).

-

Bring the final volume to 1 L with deionized water.

Caption: General workflow for SDS-PAGE using a this compound-based running buffer.

Enzyme Kinetics

Maintaining a stable pH is critical for accurate enzyme kinetic measurements, as enzyme activity is highly pH-dependent. This compound, with its pKa of 8.0, is suitable for assays of enzymes that have optimal activity in the slightly alkaline range.[4]

This protocol provides a general framework for an enzyme assay. The specific concentrations of substrate, enzyme, and this compound, as well as the pH, should be optimized for the enzyme under investigation.

Materials:

-

Enzyme of interest

-

Substrate

-

This compound buffer (e.g., 50 mM, pH 8.0)

-

Spectrophotometer or other appropriate detection instrument

Methodology:

-

Prepare Reagents:

-

Prepare a stock solution of this compound buffer (e.g., 1 M) and adjust the pH to the desired value (e.g., 8.0) at the experimental temperature.

-

Prepare working solutions of the enzyme and substrate in the this compound buffer.

-

-

Assay:

-

In a cuvette or microplate well, add the this compound buffer and the substrate solution.

-

Initiate the reaction by adding the enzyme.

-

Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance over time at the appropriate wavelength for the product formation.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Repeat the assay with varying substrate concentrations to determine kinetic parameters such as Kₘ and Vₘₐₓ.

-

Caption: Simplified representation of an enzyme-catalyzed reaction where this compound maintains a stable pH.

Cell Culture

This compound can be used as a buffering agent in cell culture media to maintain a stable pH, especially when cultures are manipulated outside of a CO₂ incubator.[2] The typical working concentration of this compound in cell culture is 10-25 mM.

This protocol describes the addition of this compound to a basal medium like DMEM.

Materials:

-

DMEM powder

-

Sodium bicarbonate

-

This compound

-

Deionized water, cell culture grade

-

1 N HCl and 1 N NaOH for pH adjustment

-

Sterile filtration unit (0.22 µm)

Methodology:

-

Dissolve the DMEM powder in ~90% of the final volume of deionized water.

-

Add the required amount of sodium bicarbonate (e.g., 3.7 g/L for many DMEM formulations).

-

Add this compound to the desired final concentration (e.g., 6.31 g/L for 25 mM).

-

Stir until all components are dissolved.

-

Adjust the pH to the desired value (e.g., 7.2-7.4) using 1 N HCl or 1 N NaOH.

-

Bring the final volume to 1 L with deionized water.

-

Sterilize the medium by passing it through a 0.22 µm filter.

-

Aseptically add any required supplements, such as fetal bovine serum and antibiotics.

Conclusion

This compound (EPPS) is a robust and versatile zwitterionic buffer with properties that make it a valuable tool for a wide range of applications in biological research and drug development. Its effective buffering capacity in the slightly alkaline pH range, coupled with its low potential for interaction with biological macromolecules, makes it a suitable choice for enzyme assays, protein electrophoresis, and cell culture. Its demonstrated utility in the disaggregation of amyloid-beta fibrils highlights its potential for specialized applications in neurodegenerative disease research. While not as commonly cited as HEPES or Tris, a thorough understanding of its physicochemical properties and careful consideration of its application-specific advantages can empower researchers to leverage this compound for more reliable and reproducible experimental outcomes.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. EPPS Buffer, 16052-06-5, BioPerformance Certified, E0276, Sigma-Aldrich [sigmaaldrich.com]

- 4. Molecular mechanisms at the basis of the protective effect exerted by EPPS on neurodegeneration induced by prefibrillar amyloid oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. SDS-PAGE Protocol [hackert.cm.utexas.edu]

An In-depth Technical Guide to Good's Buffers: HEPPS vs. HEPES

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two critical Good's buffers, HEPES and HEPPS. Both are zwitterionic buffers widely used in biological and biochemical research to maintain stable pH conditions. Understanding their distinct properties is crucial for optimizing experimental outcomes and ensuring the reliability of research in areas ranging from cell culture to drug discovery.

Core Physicochemical Properties

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) and this compound (4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid), also known as EPPS, share a similar piperazine-based core structure but differ in the length of the alkyl chain connecting the piperazine ring to the sulfonic acid group. This seemingly minor structural difference results in distinct physicochemical properties, most notably their pKa values and, consequently, their optimal buffering ranges.

| Property | HEPES | This compound/EPPS |

| Chemical Formula | C₈H₁₈N₂O₄S | C₉H₂₀N₂O₄S |

| Molecular Weight | 238.30 g/mol | 252.33 g/mol |

| pKa at 20°C | 7.55 | ~7.9 |

| pKa at 25°C | 7.48 | 8.00 |

| pKa at 37°C | 7.31 | ~7.6 |

| Useful pH Range | 6.8 – 8.2 | 7.3 – 8.7 |

| ΔpKa/°C | -0.014 | -0.014 |

| Metal Ion Binding | Negligible | Considered to have low metal ion binding, similar to HEPES, due to structural similarities. |

Applications in Research and Development

Both HEPES and this compound are invaluable tools in a variety of scientific applications due to their biocompatibility and stability.

HEPES is extensively used in:

-

Cell Culture: It is a standard component in many cell culture media, providing pH stability outside of a CO₂ incubator.[1]

-

Protein Purification: Its low metal ion binding makes it an excellent choice for purifying metal-dependent enzymes.[2]

-

Enzyme Assays: It provides a stable pH environment crucial for studying enzyme kinetics.

-

Molecular Biology: Used in various protocols, including DNA/RNA extraction and PCR.

-

Drug Formulation: Its ability to maintain pH in the physiological range is beneficial for the stability of active pharmaceutical ingredients (APIs).[3]

This compound has shown promise in specific research areas:

-

Neuroscience and Alzheimer's Disease Research: Studies have indicated that this compound can disaggregate amyloid-beta plaques, a hallmark of Alzheimer's disease, in mouse models.

-

Biochemical Assays: Its higher buffering range makes it suitable for studying enzymatic reactions that are optimal at a slightly more alkaline pH.

-

Phosphorylation Studies: It is recommended for phosphorylation assays, particularly when other buffers like Tricine are not suitable.

Experimental Protocols

Detailed methodologies are critical for reproducible research. Below are representative protocols for the preparation and use of these buffers.

Preparation of a 1 M HEPES Stock Solution (pH 7.4)

Materials:

-

HEPES (free acid, MW: 238.30 g/mol )

-

Deionized water

-

10 N Sodium hydroxide (NaOH) solution

-

pH meter

-

Sterile filter (0.22 µm)

-

Sterile storage bottles

Procedure:

-

Weigh out 238.3 g of HEPES free acid.

-

Add the HEPES powder to a beaker containing approximately 800 mL of deionized water.

-

Stir the solution until the HEPES is completely dissolved.

-

Slowly add the 10 N NaOH solution while continuously monitoring the pH with a calibrated pH meter.

-

Continue adding NaOH until the pH of the solution reaches 7.4.

-

Transfer the solution to a graduated cylinder and add deionized water to bring the final volume to 1 L.

-

Sterilize the solution by passing it through a 0.22 µm filter.

-

Aliquot the sterile 1 M HEPES solution into smaller, sterile storage bottles and store at 4°C.

General Protocol for Protein Purification using a HEPES-based Buffer

Materials:

-

1 M HEPES stock solution (pH 7.5)

-

Sodium chloride (NaCl)

-

Imidazole

-

Deionized water

-

HisLink™ Protein Purification Resin

-

Chromatography column

Procedure:

-

Prepare Buffers:

-

Binding Buffer: 50 mM HEPES, 500 mM NaCl, 10 mM Imidazole, pH 7.5.

-

Wash Buffer: 50 mM HEPES, 500 mM NaCl, 20 mM Imidazole, pH 7.5.

-

Elution Buffer: 50 mM HEPES, 500 mM NaCl, 250 mM Imidazole, pH 7.5.

-

-

Cell Lysis: Resuspend cell pellet expressing the polyhistidine-tagged protein in Binding Buffer and lyse the cells using an appropriate method (e.g., sonication, French press).

-

Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Binding: Load the clarified supernatant onto a column packed with HisLink™ Resin equilibrated with Binding Buffer.

-

Washing: Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the target protein from the resin using the Elution Buffer.

-

Analysis: Analyze the collected fractions for the presence of the purified protein using methods such as SDS-PAGE.

Signaling Pathways and Experimental Workflows

The ability to maintain a stable pH is critical for studying cellular signaling pathways that are sensitive to changes in the hydrogen ion concentration.

pH-Sensitive Signaling: The mTOR Pathway

The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. Its activity is sensitive to various cellular cues, including pH. Acidification of the extracellular environment can lead to the inhibition of mTORC1 signaling.

Experimental Workflow: Buffer Selection for a Biological Assay

Choosing the appropriate buffer is a critical first step in experimental design. The following workflow outlines the key considerations.

Conclusion

Both HEPES and this compound are robust and reliable Good's buffers that serve critical roles in maintaining pH stability in a wide array of biological and biochemical applications. The choice between them primarily depends on the desired pH of the experiment. HEPES is a versatile, all-purpose buffer suitable for a broad range of applications at physiological pH. This compound, with its higher pKa, provides an excellent alternative for experiments requiring a slightly more alkaline environment. For researchers and professionals in drug development, a thorough understanding of these buffers' properties is essential for the design of robust and reproducible experiments, ultimately contributing to the advancement of scientific knowledge and the development of new therapeutics.

References

The Discovery and Development of HEPPS: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and application of 4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid (HEPPS), a zwitterionic biological buffer. This compound, also known as EPPS, is a member of the "Good's buffers" series, developed to provide stable pH control in the physiologically relevant range. This document details its physicochemical properties, synthesis, and provides experimental protocols for its use. It is intended for researchers, scientists, and drug development professionals who require a reliable buffering agent for their experimental systems.

Introduction: The Need for Better Biological Buffers

In the mid-20th century, biological research was often hampered by the lack of suitable buffering agents to maintain stable pH in experimental systems. Many available buffers were either toxic to cells, interfered with biological reactions, or had pKa values outside the physiological range. Dr. Norman E. Good and his colleagues addressed this critical need by systematically designing and synthesizing a series of zwitterionic buffers, now famously known as "Good's buffers"[1]. These buffers were specifically engineered to meet a set of stringent criteria essential for biological research, including high water solubility, low cell membrane permeability, minimal interaction with metal ions, and pKa values between 6.0 and 8.0[1]. This compound is a prominent member of this family of buffers, offering excellent pH control in the slightly alkaline range.

Physicochemical Properties of this compound

This compound is a sulfonic acid-based zwitterionic buffer. Its key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid | [1][2] |

| Common Names | This compound, EPPS | [1][2][3] |

| CAS Number | 16052-06-5 | [2][3] |

| Molecular Formula | C9H20N2O4S | [1][2][3] |

| Molecular Weight | 252.33 g/mol | [1][2][3] |

| pKa at 25°C | 8.00 | [1] |

| Useful pH Range | 7.3 - 8.7 | [3][4] |

| ΔpKa/°C | -0.014 (estimated from HEPES) | [5] |

| Appearance | White crystalline powder | [3] |

| Solubility | High in water |

Synthesis of this compound

The synthesis of this compound, 3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid, can be achieved through the reaction of N-(2-hydroxyethyl)piperazine with 1,3-propanesultone. The lone pair of electrons on the secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of the propanesultone, leading to the opening of the sultone ring and the formation of the sulfonic acid derivative.

Applications of this compound in Research

This compound has proven to be a versatile buffering agent in various areas of biological and biochemical research.

Biochemical Assays

With a pKa of 8.00, this compound is well-suited for buffering enzyme reactions and other biochemical assays that require a stable pH in the slightly alkaline range. Its zwitterionic nature and low potential for interaction with metal ions make it a reliable choice for studying metal-dependent enzymes.

Protein Phosphorylation and Kinase Assays

Maintaining a stable pH is critical in kinase assays to ensure optimal enzyme activity and prevent denaturation. The buffering range of this compound is suitable for many kinase activity and protein phosphorylation studies.

Alzheimer's Disease Research

Recent studies have highlighted a novel application of this compound in Alzheimer's disease research. Research has shown that this compound can disaggregate amyloid-beta (Aβ) plaques, a hallmark of the disease, and rescue cognitive deficits in mouse models of Alzheimer's[1]. This has opened new avenues for the potential therapeutic use of this compound and its derivatives.

Experimental Protocols

Preparation of a 1 M this compound Stock Solution (pH 8.0)

Materials:

-

This compound (MW: 252.33 g/mol )

-

Deionized water

-

10 M Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

-

Calibrated pH meter

-

Stir plate and stir bar

-

Volumetric flask

Procedure:

-

Weigh out 252.33 g of this compound powder.

-

Add the this compound powder to a beaker containing approximately 800 mL of deionized water.

-

Place the beaker on a stir plate and add a stir bar. Stir until the this compound is completely dissolved.

-

While monitoring with a calibrated pH meter, slowly add the NaOH or KOH solution dropwise to adjust the pH to 8.0.

-

Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

-

Add deionized water to bring the final volume to 1 L.

-

Sterilize the solution by filtration through a 0.22 µm filter.

-

Store the stock solution at 4°C.

General Protocol for an In Vitro Kinase Assay

This protocol provides a general framework for an in vitro kinase assay where this compound can be used as the buffering agent. Specific concentrations of kinase, substrate, and ATP will need to be optimized for the specific system under investigation.

Materials:

-

1 M this compound stock solution, pH 8.0

-

Purified kinase

-

Substrate protein or peptide

-

ATP (Adenosine triphosphate)

-

Magnesium chloride (MgCl₂)

-

Kinase reaction buffer (e.g., 50 mM this compound pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Detection reagents (e.g., phosphospecific antibody, radioactive ATP)

Workflow:

Procedure:

-

Prepare the Kinase Reaction Buffer: Dilute the 1 M this compound stock solution and other components to their final concentrations in deionized water.

-

Set up the reaction: In a microcentrifuge tube, combine the kinase reaction buffer, the purified kinase, and the substrate.

-

Initiate the reaction: Add ATP to the reaction mixture to start the phosphorylation reaction.

-

Incubate: Incubate the reaction at the optimal temperature for the kinase (often 30°C or 37°C) for a predetermined amount of time.

-

Terminate the reaction: Stop the reaction by adding a solution containing EDTA (to chelate Mg²⁺) or by heating the sample.

-

Detection: Analyze the results using an appropriate detection method, such as Western blotting with a phospho-specific antibody or by measuring the incorporation of radioactive phosphate from [γ-³²P]ATP.

Comparison with Other Good's Buffers

The choice of buffer is critical for the success of an experiment. The following table compares some key properties of this compound with other commonly used Good's buffers.

| Buffer | pKa at 25°C | Useful pH Range | ΔpKa/°C |

| This compound | 8.00[1] | 7.3 - 8.7[3][4] | -0.014 (estimated)[5] |

| HEPES | 7.48[5] | 6.8 - 8.2[5] | -0.014[5] |

| PIPES | 6.76 | 6.1 - 7.5 | -0.0085 |

| MOPS | 7.20 | 6.5 - 7.9 | -0.015 |

| Tris | 8.06 | 7.5 - 9.0 | -0.028 |

Conclusion

This compound is a valuable tool for researchers requiring precise pH control in the slightly alkaline range. Its favorable physicochemical properties, including its zwitterionic nature and low metal ion binding capacity, make it suitable for a wide range of applications in biochemistry, molecular biology, and cell biology. The recent discovery of its ability to disaggregate amyloid-beta plaques further highlights its potential in biomedical research and drug development. This guide provides the essential technical information and protocols to facilitate the effective use of this compound in the laboratory.

References

Unraveling Amyloid Plaque Dissolution: A Technical Guide to the Efficacy of HEPPS

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aggregation of amyloid-beta (Aβ) peptides into oligomers and plaques is a central pathological hallmark of Alzheimer's disease (AD). Therapeutic strategies aimed at disaggregating these toxic species are of paramount interest. This technical guide provides an in-depth analysis of the effects of 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPPS), a small molecule that has demonstrated significant promise in the dissolution of Aβ plaques. We will explore the quantitative data supporting its efficacy, detail the experimental protocols for its evaluation, and visualize the underlying mechanisms and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel AD therapeutics.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. The amyloid cascade hypothesis posits that the accumulation of Aβ peptides, cleaved from the amyloid precursor protein (APP), is a key initiating event in AD pathogenesis. These peptides misfold and aggregate, forming soluble oligomers and insoluble fibrillar plaques in the brain. Soluble Aβ oligomers are considered to be the most neurotoxic species, disrupting synaptic function and leading to neuronal cell death.

The development of therapeutic agents capable of clearing existing Aβ aggregates is a primary focus of AD research. One such candidate is this compound (also referred to as EPPS), a zwitterionic buffer. Recent studies have highlighted its ability to bind to Aβ aggregates, disrupt their structure, and promote their conversion into non-toxic monomers. This guide will synthesize the available data on the disaggregation properties of this compound, providing a technical foundation for further research and development.

Mechanism of Action

While the precise molecular mechanism of this compound-mediated disaggregation of Aβ plaques is still under investigation, current evidence suggests a direct interaction with the β-sheet structures of amyloid fibrils. It is hypothesized that this compound binds to the Aβ aggregates and destabilizes the non-covalent interactions that maintain the fibrillar structure, leading to their dissociation into smaller, non-toxic oligomers and monomers.

A proposed mechanism involves this compound interfering with the hydrogen bonds between the β-strands of the amyloid fibrils. This disruption of the core structure would lead to the eventual breakdown of the plaque.

Below is a diagram illustrating the proposed mechanism of this compound in disaggregating amyloid-beta aggregates.

Quantitative Data on Amyloid-Beta Plaque Dissolution

The efficacy of this compound in disaggregating Aβ plaques has been quantified in both in vitro and in vivo studies. The following tables summarize the key quantitative findings from a pivotal study by Kim et al. (2015) in Nature Communications, which demonstrated a dose-dependent effect of this compound on Aβ pathology in an APP/PS1 transgenic mouse model of Alzheimer's disease.[1][2]

Table 1: In Vivo Dose-Response of this compound on Aβ Plaque Burden in APP/PS1 Mice[1]

| This compound Dosage (mg/kg/day) | Mean Aβ Plaque Area (%) in Hippocampus | Reduction in Plaque Area (%) |

| 0 (Vehicle) | 12.5 ± 1.2 | - |

| 0.1 | 10.8 ± 1.0 | 13.6 |

| 1 | 8.2 ± 0.9 | 34.4 |

| 10 | 5.1 ± 0.7 | 59.2 |

Data represents mean ± s.e.m. Mice were 12-month-old APP/PS1 transgenic mice treated for 3 months via oral administration in drinking water.[1]

Table 2: Effect of this compound on Soluble Aβ Oligomer Levels in APP/PS1 Mice[1]

| This compound Dosage (mg/kg/day) | Soluble Aβ Oligomer Level (relative to vehicle) | Reduction in Soluble Aβ Oligomers (%) |

| 0 (Vehicle) | 1.00 ± 0.11 | - |

| 10 | 0.45 ± 0.08 | 55.0 |

Data represents mean ± s.e.m. Soluble Aβ oligomer levels were measured in brain homogenates after 3 months of treatment.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on amyloid-beta plaque dissolution.

In Vitro Thioflavin T (ThT) Fluorescence Assay for Aβ Fibril Disaggregation

This protocol is adapted from standard ThT assay procedures and is designed to monitor the disaggregation of pre-formed Aβ fibrils in the presence of this compound.

Materials:

-

Synthetic Aβ(1-42) peptide

-

Hexafluoroisopropanol (HFIP)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O)

-

This compound solutions of varying concentrations in PBS

-

96-well black, clear-bottom microplates

-

Fluorometric plate reader

Procedure:

-

Aβ(1-42) Fibril Preparation:

-

Dissolve synthetic Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.

-

Aliquot the solution into microcentrifuge tubes and evaporate the HFIP in a fume hood overnight to form a peptide film.

-

Resuspend the peptide film in DMSO to a concentration of 5 mM to obtain a monomeric Aβ stock solution.

-

To form fibrils, dilute the Aβ stock solution in PBS (pH 7.4) to a final concentration of 100 µM and incubate at 37°C for 24-48 hours with gentle agitation.

-

-

Disaggregation Assay:

-

In a 96-well plate, add the pre-formed Aβ fibrils to a final concentration of 10 µM.

-

Add this compound solutions to the wells to achieve a range of final concentrations (e.g., 0, 1, 10, 50, 100 µM).

-

Incubate the plate at 37°C.

-

-

ThT Fluorescence Measurement:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), add ThT stock solution to each well to a final concentration of 10-20 µM.

-

Measure the fluorescence intensity using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.

-

A decrease in ThT fluorescence over time in the this compound-treated wells compared to the control indicates fibril disaggregation.

-

Workflow Diagram:

In Vivo Treatment of APP/PS1 Transgenic Mice

This protocol describes the oral administration of this compound to a transgenic mouse model of Alzheimer's disease to assess its in vivo efficacy.

Materials:

-

APP/PS1 transgenic mice (e.g., 12 months old)

-

This compound

-

Drinking water

-

Animal housing and care facilities

-

Behavioral testing apparatus (e.g., Morris water maze)

-

Equipment for tissue collection and processing

Procedure:

-

Animal Husbandry:

-

House APP/PS1 mice in a controlled environment with ad libitum access to food and water.

-

-

This compound Administration:

-

Prepare this compound solutions in drinking water at various concentrations to achieve the desired daily dosage (e.g., 0.1, 1, 10 mg/kg/day), based on the average daily water consumption of the mice.

-

Administer the this compound-containing water or vehicle (plain drinking water) to the mice for a specified duration (e.g., 3 months).

-

-

Behavioral Testing:

-

Towards the end of the treatment period, conduct hippocampus-dependent cognitive tests, such as the Morris water maze, to assess spatial learning and memory.

-

-

Tissue Collection and Analysis:

-

At the end of the study, euthanize the mice and collect brain tissue.

-

Process the brain tissue for immunohistochemical analysis of Aβ plaque burden and biochemical analysis of Aβ oligomer levels (e.g., via ELISA or Western blot).

-

Workflow Diagram:

Signaling Pathways and Logical Relationships

The accumulation of Aβ plaques impacts several cellular signaling pathways, leading to neuroinflammation and synaptic dysfunction. While this compound's primary action is the direct disaggregation of these plaques, this action has downstream consequences on these pathways. For instance, by reducing Aβ oligomers, this compound can indirectly mitigate the aberrant GABA release from reactive astrocytes, a phenomenon linked to memory impairment in AD models.

The diagram below illustrates the logical relationship between Aβ pathology, its downstream effects, and the therapeutic intervention with this compound.

Conclusion

This compound has emerged as a compelling small molecule with the ability to disaggregate amyloid-beta plaques and oligomers, key pathological hallmarks of Alzheimer's disease. The quantitative data from preclinical studies demonstrates a significant, dose-dependent reduction in Aβ pathology, which correlates with improved cognitive function in a mouse model of AD. The experimental protocols detailed in this guide provide a framework for the continued investigation and validation of this compound and other Aβ-targeting compounds. The visualization of the proposed mechanism and experimental workflows aims to facilitate a clearer understanding of the therapeutic potential of this approach. Further research is warranted to fully elucidate the molecular mechanism of this compound and to translate these promising preclinical findings into clinical applications for the treatment of Alzheimer's disease.

References

safety and handling guidelines for HEPPS powder

An In-depth Technical Guide to the Safety and Handling of HEPPS Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid (this compound) powder, a zwitterionic biological buffer commonly used in biochemical and molecular biology research. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining experimental integrity.

Physicochemical and Safety Data

The following tables summarize the key quantitative data for this compound powder, compiled from various safety data sheets and chemical suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H20N2O4S | [1][2] |

| Molecular Weight | 252.33 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder/solid | [1][3] |

| Melting Point | 237-239 °C | [3][4] |

| pKa at 25°C | 8.0 | [3] |

| Useful pH Range | 7.3 - 8.7 | [3] |

| pH of 0.1M solution in H₂O | 5.0 - 6.5 | [3] |

| Solubility in H₂O at 20°C | 1 M (clear, colorless solution) | [3] |

| Hygroscopicity | Hygroscopic | [4] |

Table 2: Safety and Handling Information for this compound

| Parameter | Guideline | Reference |

| GHS Classification | Not classified as a hazardous substance or mixture. | [2][5] |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. Use a P95 (US) or P1 (EU EN 143) particle respirator for nuisance exposures. | [2] |

| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Ensure adequate ventilation. | [2][6] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store at room temperature. | [2][3][4] |

| Incompatible Materials | Strong oxidizing agents, strong acids. | [4][6] |

| First Aid: Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur. | [4] |

| First Aid: Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [4] |

| First Aid: Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [2] |

| First Aid: Ingestion | Do NOT induce vomiting. Get medical attention. | [4] |

| Fire Extinguishing Media | Water spray, carbon dioxide (CO₂), dry chemical, alcohol-resistant foam. | [4] |

| Hazardous Decomposition Products | Carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), sulfur oxides. | [4][6] |

Experimental Protocols

General Protocol for Preparing a this compound Buffer Solution

This protocol outlines the basic steps for preparing a sterile this compound buffer solution. The final concentration and pH may be adjusted based on specific experimental needs.

Materials:

-

This compound powder

-

High-purity, deionized or distilled water

-

A calibrated pH meter

-

A magnetic stirrer and stir bar

-

A volumetric flask

-

A sterile storage bottle

-

Concentrated sodium hydroxide (NaOH) or hydrochloric acid (HCl) for pH adjustment

-

Sterile filtration apparatus (e.g., 0.22 µm filter)

Procedure:

-

Determine the required concentration and volume of the this compound buffer. For example, to prepare 1 L of a 50 mM this compound buffer.

-

Calculate the required mass of this compound powder.

-

Mass (g) = Molar Mass ( g/mol ) x Concentration (mol/L) x Volume (L)

-

For 1 L of 50 mM this compound: 252.33 g/mol x 0.050 mol/L x 1 L = 12.62 g

-

-

Weigh the calculated amount of this compound powder and transfer it to a beaker containing approximately 80% of the final volume of high-purity water.

-

Dissolve the powder using a magnetic stirrer.

-

Adjust the pH of the solution to the desired value using the pH meter. Add small volumes of concentrated NaOH to increase the pH or HCl to decrease it. Allow the solution to equilibrate before taking a final pH reading.

-

Transfer the solution to a volumetric flask and add water to reach the final volume.

-

Sterilize the buffer solution by passing it through a 0.22 µm filter into a sterile storage bottle.

-

Label the bottle with the buffer name, concentration, pH, and date of preparation. Store at the appropriate temperature as required by your experimental protocol.

Mandatory Visualizations

Workflow for Selecting a Biological Buffer

The selection of an appropriate biological buffer is critical for the success of many experiments. The following diagram illustrates a logical workflow for this process, where a buffer such as this compound might be chosen.

General Laboratory Handling Workflow for this compound Powder

This diagram outlines a safe and logical workflow for handling this compound powder in a laboratory setting, from receipt to disposal.

References

- 1. How do I choose the right biological buffer? | AAT Bioquest [aatbio.com]

- 2. How to choose a suitable biological buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 3. How to Prepare HEPES Buffer? [vacutaineradditives.com]

- 4. Biological Buffers: The Key to Successful Experiments - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 5. youtube.com [youtube.com]

- 6. How to choose the right biological buffer - 部落格 - Hopax Fine Chemicals [hopaxfc.com]

Methodological & Application

Preparation of a 1M HEPPS Buffer Stock Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a 1M stock solution of HEPPS (4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid), a zwitterionic biological buffer. This compound is a member of the "Good's" buffers, valued for its compatibility with a variety of biological and biochemical applications.

Introduction

This compound, also known as EPPS, is a buffering agent with a pKa of 8.00, making it particularly effective for maintaining a stable pH in the range of 7.3 to 8.7. Its zwitterionic nature at physiological pH and minimal metal ion binding make it a suitable choice for a wide range of applications, including cell culture, enzyme assays, and protein purification. This protocol outlines the standardized procedure for preparing a 1M stock solution, which can be diluted to the desired working concentration for specific experimental needs.

Quantitative Data Summary

For accurate and reproducible preparation of the this compound buffer, refer to the following quantitative data:

| Parameter | Value |

| Full Chemical Name | 4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid |

| Molecular Formula | C₉H₂₀N₂O₄S |

| Molecular Weight | 252.33 g/mol |

| pKa (at 25°C) | 8.00 |

| Useful pH Range | 7.3 - 8.7 |

| Solubility in Water | >500 g/L |

Experimental Protocol: Preparation of 1L of 1M this compound Buffer Solution

This protocol details the steps to prepare 1 liter of a 1M this compound buffer stock solution.

Materials:

-

This compound (4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid) powder

-

Deionized or distilled water (dH₂O)

-

10 M Sodium hydroxide (NaOH) solution

-

Beaker (2L capacity)

-

Graduated cylinder (1L capacity)

-

Magnetic stirrer and stir bar

-

pH meter

-

Volumetric flask (1L capacity)

-

Sterile storage bottles

Procedure:

-

Weighing the this compound Powder:

-

Accurately weigh 252.33 grams of this compound powder using an analytical balance.

-

-

Dissolving the this compound Powder:

-

Pour approximately 800 mL of deionized water into a 2L beaker containing a magnetic stir bar.

-

Place the beaker on a magnetic stirrer and begin stirring.

-

Slowly add the weighed this compound powder to the water. Continue stirring until all the powder has completely dissolved.

-

-

pH Adjustment:

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Place the calibrated pH electrode into the this compound solution.

-

Carefully add 10 M NaOH dropwise to the solution while continuously monitoring the pH.

-

Continue adding NaOH until the desired pH is reached (e.g., pH 8.0). Be cautious not to overshoot the target pH.

-

-

Final Volume Adjustment:

-

Once the desired pH is achieved, carefully transfer the solution to a 1L volumetric flask.

-

Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the buffer is transferred.

-

Add deionized water to the volumetric flask until the meniscus reaches the 1L mark.

-

-

Sterilization and Storage:

-

For applications requiring sterility, filter the 1M this compound buffer solution through a 0.22 µm sterile filter.

-

Aliquot the sterile solution into appropriate sterile storage bottles.

-

Label the bottles clearly with the buffer name, concentration, pH, and date of preparation.

-

Store the 1M this compound buffer stock solution at 2-8°C.

-

Workflow for 1M this compound Buffer Preparation

Caption: Workflow for preparing a 1M this compound buffer stock solution.

Application Notes and Protocols for HEPES Buffer in Mammalian Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer in mammalian cell culture media. This document outlines the properties of HEPES, its benefits and drawbacks, and detailed protocols for its preparation and application in various cell culture systems.

Introduction to HEPES Buffer

HEPES is a zwitterionic organic chemical buffering agent widely used in cell culture to maintain a stable pH environment.[1][2] It is classified as a "Good's buffer," a group of buffers described by Dr. Norman Good and his colleagues as being suitable for biological research due to their favorable properties.[3] In mammalian cell culture, maintaining a stable pH, typically between 7.2 and 7.4, is critical for optimal cell growth, metabolism, and function.[1][4] While the bicarbonate-carbon dioxide (HCO₃⁻/CO₂) system is the primary buffer in most cell culture media, it is dependent on the CO₂ concentration in the incubator.[3] When cell cultures are handled outside of a CO₂-controlled environment, the pH of the medium can rise rapidly. HEPES provides additional buffering capacity, independent of CO₂ levels, making it an essential component for maintaining pH stability during experimental manipulations.[3][5]

Properties of HEPES Buffer

| Property | Description |

| pKa | ~7.5 at 37°C, providing effective buffering in the physiological pH range of 6.8 to 8.2.[3] |

| Zwitterionic Nature | Possesses both a positive and a negative charge, which minimizes its interaction with other charged molecules in the culture medium. |

| Membrane Impermeability | Generally not taken up by cells, preventing interference with intracellular processes. |

| Low Metal Ion Binding | Does not significantly chelate divalent cations like Ca²⁺ and Mg²⁺, which are essential for many cellular functions.[3] |

| Phototoxicity | Can generate toxic free radicals when exposed to light, particularly in the presence of riboflavin. It is recommended to store HEPES-containing solutions in the dark.[1] |

| Temperature Dependence | The pKa of HEPES is less affected by temperature changes compared to other buffers like Tris.[3] |

Quantitative Data: HEPES Concentration and Cell Viability

The optimal concentration of HEPES in mammalian cell culture media typically ranges from 10 mM to 25 mM.[1][4] While beneficial within this range, higher concentrations can be cytotoxic. The table below summarizes the general effects of different HEPES concentrations on mammalian cell viability. It is important to note that the optimal concentration can be cell-line specific, and it is recommended to perform a titration for new cell lines or sensitive applications.[6]

| HEPES Concentration (mM) | Effect on Cell Viability | Notes |

| 0 | Dependent on bicarbonate/CO₂ buffering. Prone to pH fluctuations outside the incubator. | Control condition. |

| 10 - 25 | Optimal Range. Provides effective pH buffering with minimal cytotoxicity for most cell lines.[1][4] | Recommended for routine cell culture and experimental procedures. |

| > 25 - 40 | Caution Zone. May start to show cytotoxic effects in some sensitive cell lines. | Requires empirical testing for specific cell types. |

| > 40 - 50 | Potentially Toxic. Increased risk of reduced cell proliferation, altered morphology, and apoptosis.[1][4][7] | Generally not recommended for routine use. |

| > 50 | High Toxicity. Significant negative impact on cell viability and function is likely. | To be avoided in most cell culture applications. |

Experimental Protocols

Protocol 1: Preparation of a 1 M HEPES Stock Solution

This protocol describes the preparation of a 1 M sterile stock solution of HEPES that can be added to cell culture media.

Materials:

-

HEPES free acid (powder)

-

High-purity water (e.g., cell culture grade, Milli-Q)

-

10 N Sodium Hydroxide (NaOH)

-

0.22 µm sterile filter

-

Sterile storage bottles

Procedure:

-

Weigh out 238.3 g of HEPES free acid powder.

-

Add the powder to a beaker containing approximately 800 mL of high-purity water.

-

Stir the solution on a magnetic stir plate until the HEPES is completely dissolved.

-

Slowly add 10 N NaOH dropwise to adjust the pH to 7.2 - 7.5. Monitor the pH continuously with a calibrated pH meter.

-

Once the desired pH is reached, transfer the solution to a graduated cylinder and bring the final volume to 1 L with high-purity water.

-

Sterilize the 1 M HEPES stock solution by passing it through a 0.22 µm filter into a sterile bottle.

-